(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] typically involves the reaction of methylenedi(4,1-phenylene) with 3-(4-methoxyphenyl)triaz-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of (1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Platinum(II) and Copper(II) compounds derived from 4-methyl-2-N-(2-pyridylmethyl)aminophenol: Known for their DNA cleavage and antitumor activity.
Uniqueness
(1E,1’E)-1,1’-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene] stands out due to its unique triazene structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
193606-16-5 |
---|---|
Molekularformel |
C27H26N6O2 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
4-methoxy-N-[[4-[[4-[(4-methoxyanilino)diazenyl]phenyl]methyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C27H26N6O2/c1-34-26-15-11-24(12-16-26)30-32-28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-33-31-25-13-17-27(35-2)18-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
AWDWXOAVGGKPHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NNC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.